

JHU-083 and Competing Metabolic Drugs: A Comparative Analysis of Induced Metabolic Reprogramming

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Compound of Interest

Compound Name: JHU-083

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic reprogramming induced by **JHU-083** and other key metabolic drugs. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

JHU-083, a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a potent anti-cancer agent by targeting the metabolic plasticity of tumor cells.[1][2][3] Unlike more targeted inhibitors, **JHU-083** blocks multiple enzymes that utilize glutamine, leading to a comprehensive shutdown of glutamine-dependent metabolic pathways.[4] This guide compares the effects of **JHU-083** with other metabolic drugs, primarily focusing on the glutaminase inhibitor CB-839 (Telaglenastat) and the parent compound DON, to provide a clear understanding of their distinct and overlapping mechanisms of action.

Comparative Analysis of Metabolic Reprogramming

The metabolic reprogramming induced by **JHU-083**, CB-839, and DON, while all targeting glutamine metabolism, exhibits significant differences in their breadth and downstream consequences. **JHU-083**'s broad action impacts not only glutaminolysis but also de novo purine and pyrimidine synthesis, leading to a more profound disruption of cancer cell metabolism.[5][6][7] In contrast, CB-839 specifically inhibits glutaminase 1 (GLS1), the enzyme that converts glutamine to glutamate, thereby primarily affecting the tricarboxylic acid (TCA) cycle and glutathione synthesis.[8][9][10]

Quantitative Effects on Cellular Metabolism

The following table summarizes the quantitative effects of **JHU-083** and CB-839 on key metabolic parameters in various cancer cell lines.

Parameter	Drug	Cell Line(s)	Effect	Reference(s)
Cell Viability (IC50)	JHU-083	Glioma (BT142, Br23c)	Effective inhibition	[5]
CB-839	Prostate Cancer (LNCaP, PC-3)	IC50: < 0.1 μ M - 2 μ M	[11]	
CB-839	Colorectal Cancer (HT29, SW480)	HT29 more sensitive	[12]	
CB-839	Lung Cancer	IC50: 10 - 90 nM	[13]	
Metabolite Levels	JHU-083	Glioma (BT142, Br23c)	Reduced ATP, Glutamate, Lactate, Glutathione	[5][13]
CB-839	Glioblastoma (T98G, LN229, U87MG)	Decreased Glutamate, α -Ketoglutarate, Fumarate, Malate, Aspartate	[10]	
CB-839	Glioblastoma (T98G, LN229)	Decreased Uridine Monophosphate (UMP)	[10]	
CB-839	Glioblastoma (T98G, LN229, U87MG)	Increased Inosine Monophosphate (IMP), AICAR	[10]	
Signaling Pathways	JHU-083	Glioma	Disrupted mTOR signaling	[1][5][14]
JHU-083	Prostate and Bladder Cancer	Induced TNF, proinflammatory, and mTORC1	[9][15]	

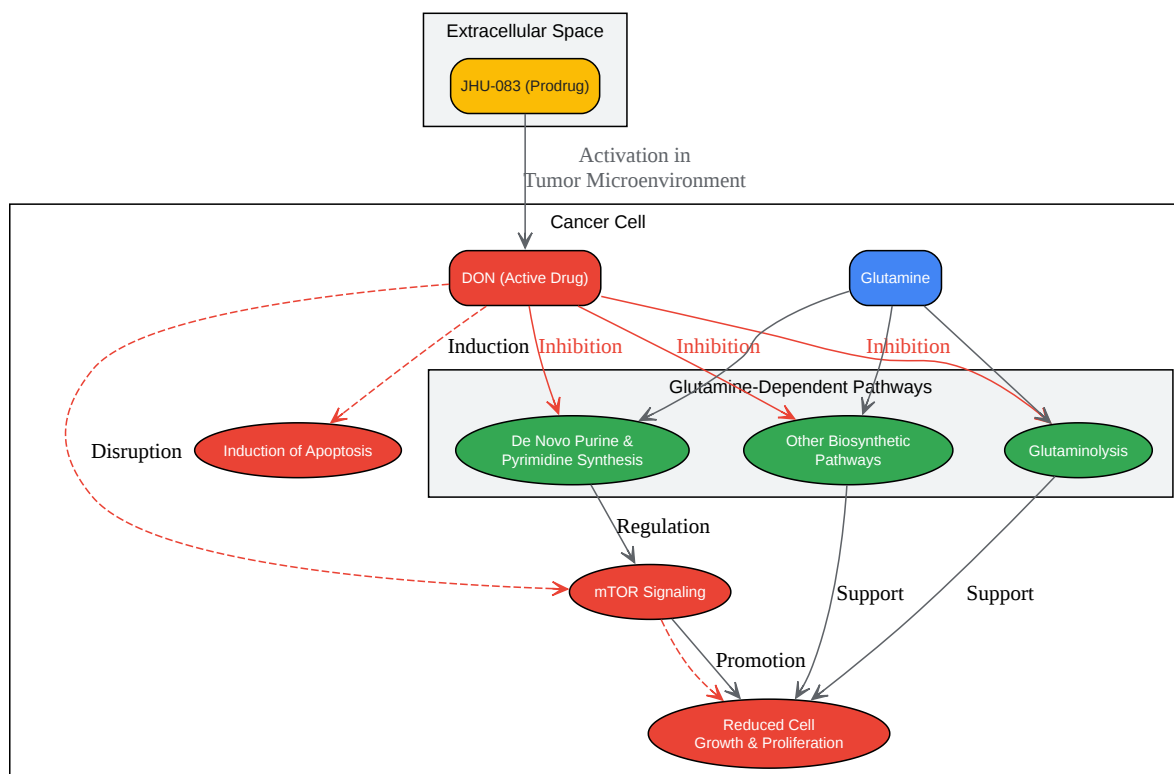
		signaling in TAMs		
JHU-083	Urologic Tumors	Reduced HIF-1 α , c-MYC phosphorylation	[9][15]	
Tumor Growth in vivo	JHU-083	Glioma (Orthotopic)	Extended survival at 25 mg/kg	[5]
JHU-083	Colon Cancer, Lymphoma, Melanoma	Significantly reduced tumor growth and improved survival	[2][16]	
DON	MYC-expressing AT/RT	Extended median survival from 21 to 36 days	[17]	
CB-839	Prostate Cancer Xenografts	Treatment response observed	[11]	

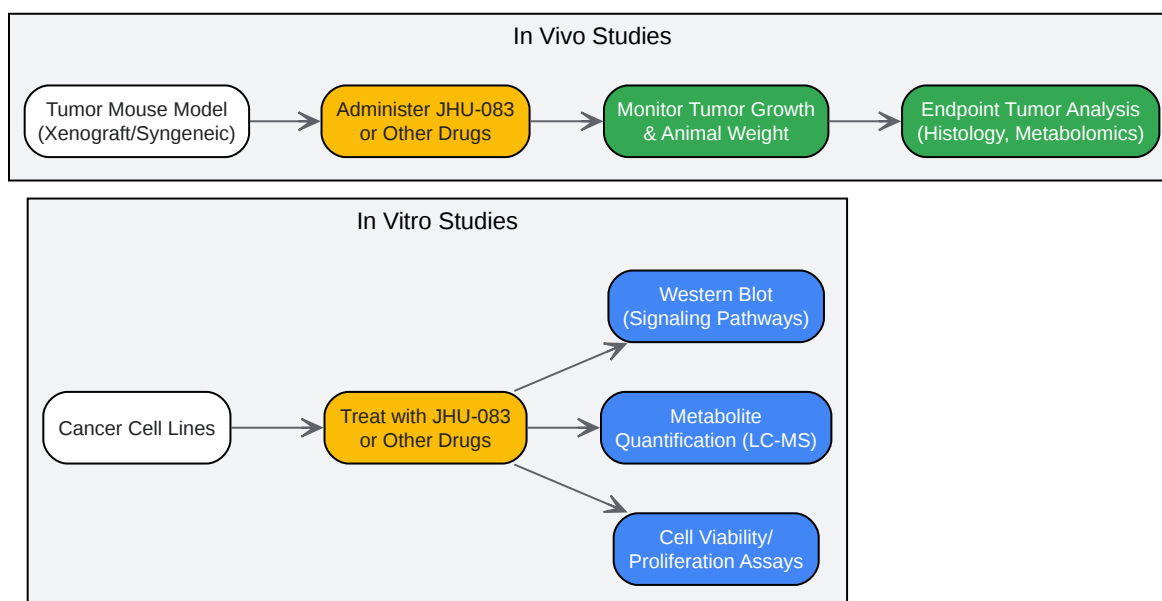
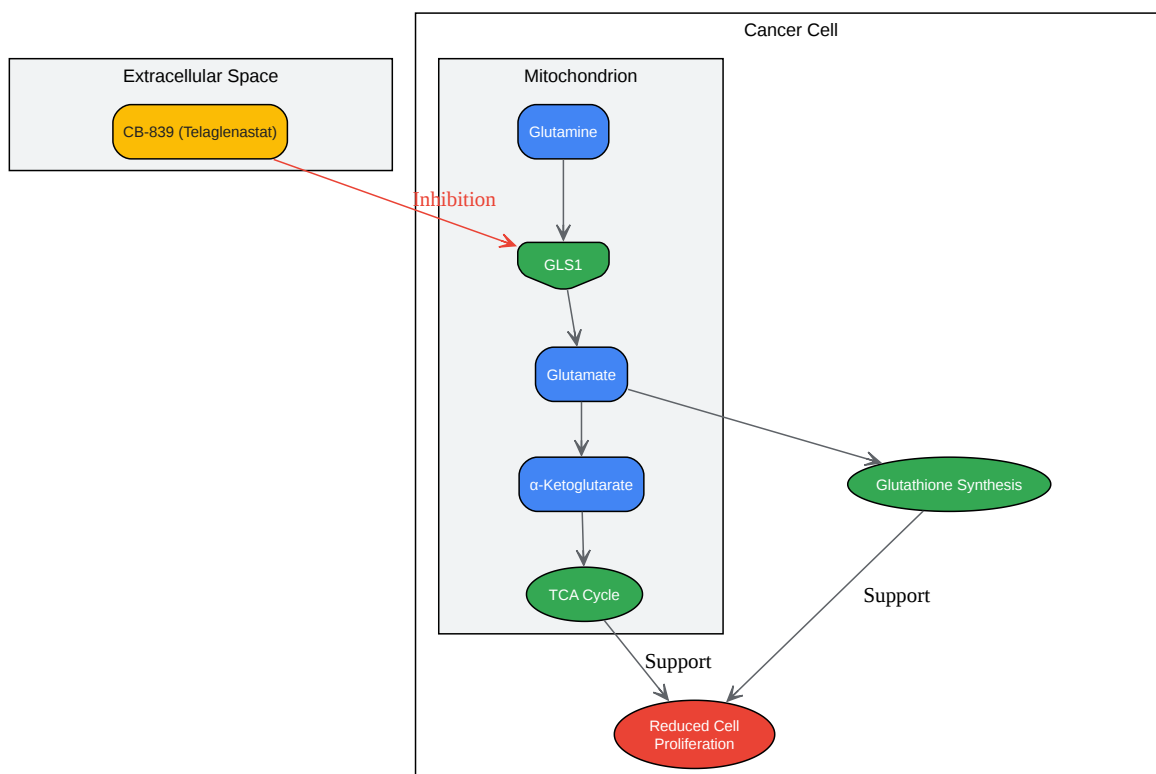
Signaling Pathways and Mechanisms of Action

The distinct mechanisms of **JHU-083** and CB-839 lead to different downstream effects on cellular signaling and the tumor microenvironment.

JHU-083: Broad-Spectrum Glutamine Antagonism

JHU-083 acts as a pan-inhibitor of glutamine-utilizing enzymes. This broad inhibition leads to a global shutdown of glutamine metabolism, affecting multiple critical pathways for cancer cell survival and proliferation.





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